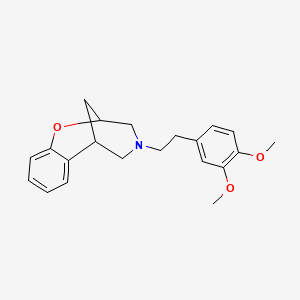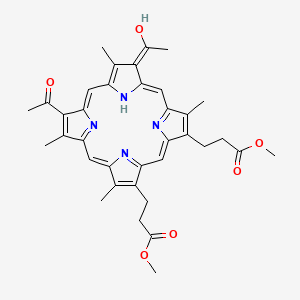
bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride: is an organometallic compound with the molecular formula C16H26Cl2Si2Zr and a molecular weight of 436.68 g/mol . This compound is characterized by the presence of zirconium coordinated to two trimethylsilylcyclopentadienyl ligands and two chloride ions. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with trimethylsilylcyclopentadiene. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference . The general reaction can be represented as follows:
ZrCl4+2(C5H4Si(CH3)3)→(C5H4Si(CH3)3)2ZrCl2
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or sublimation techniques .
化学反応の分析
Types of Reactions: Bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The zirconium center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, leading to the formation of high molecular weight polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and Grignard reagents. The reactions are typically carried out in an inert atmosphere using solvents like toluene or THF.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation state.
Polymerization Reactions: The compound is used as a catalyst in the presence of monomers like ethylene or propylene, often under high pressure and temperature.
Major Products Formed:
Substitution Reactions: The major products are substituted zirconium complexes.
Oxidation and Reduction Reactions: The products vary depending on the oxidation state achieved.
Polymerization Reactions: High molecular weight polymers such as polyethylene or polypropylene.
科学的研究の応用
Chemistry: Bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride is widely used as a catalyst in organic synthesis, particularly in the polymerization of olefins. It is also used in the synthesis of various organometallic compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential use in drug delivery systems and as imaging agents .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and materials. It is also employed in the manufacture of electronic components and coatings .
作用機序
The mechanism by which bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride exerts its effects is primarily through its role as a catalyst. The zirconium center facilitates the activation of monomers, leading to polymerization. The trimethylsilylcyclopentadienyl ligands stabilize the zirconium center, enhancing its catalytic activity . The molecular targets and pathways involved include the coordination of monomers to the zirconium center, followed by insertion and propagation steps in the polymerization process .
類似化合物との比較
Bis(cyclopentadienyl)zirconium dichloride (Zirconocene dichloride): This compound is similar in structure but lacks the trimethylsilyl groups.
Bis(trimethylsilylcyclopentadienyl)titanium dichloride: Similar in structure but with titanium instead of zirconium.
Uniqueness: Bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride is unique due to the presence of trimethylsilyl groups, which enhance its solubility and stability. This makes it more effective in certain catalytic applications compared to its analogs .
特性
分子式 |
C16H26Cl2Si2Zr |
|---|---|
分子量 |
436.7 g/mol |
InChI |
InChI=1S/2C8H13Si.2ClH.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
JJQHEAPVGPSOKX-UHFFFAOYSA-L |
正規SMILES |
C[Si](C)(C)[C]1[CH][CH][CH][CH]1.C[Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


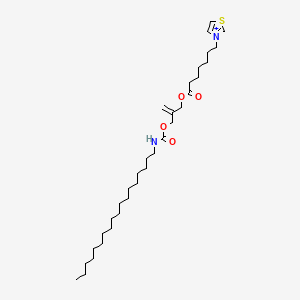
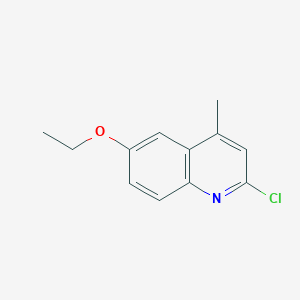
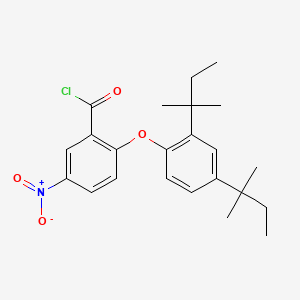
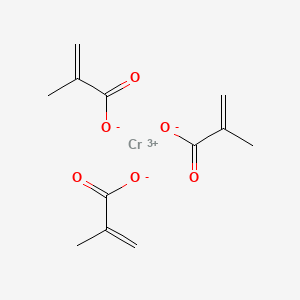
![Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13804932.png)

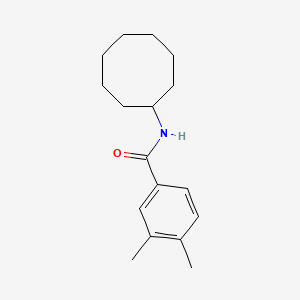

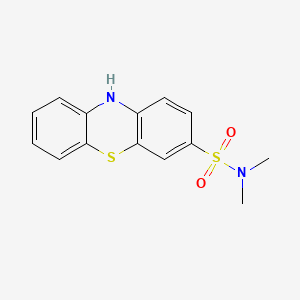
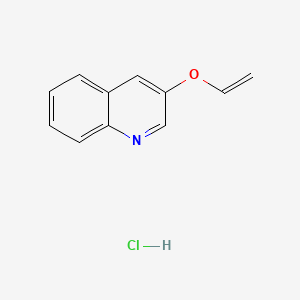
![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
![2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)
